molecular formula C5H9NO2 B1424327 3-Hydroxypiperidin-4-one CAS No. 73603-43-7

3-Hydroxypiperidin-4-one

Cat. No.: B1424327
CAS No.: 73603-43-7
M. Wt: 115.13 g/mol
InChI Key: LYOGWMOAEKBTII-UHFFFAOYSA-N
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Description

3-Hydroxypiperidin-4-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a hydroxyl group attached to the fourth carbon atom

Biochemical Analysis

Biochemical Properties

3-Hydroxypiperidin-4-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions essential for cellular metabolism . Additionally, it has been noted for its potential antioxidant properties, which may help in mitigating oxidative damage in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for maintaining cellular homeostasis . The compound’s involvement in these pathways can lead to changes in metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action . The presence of this compound in these compartments allows it to effectively modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. Another method includes the reduction of 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-piperidone in the presence of a suitable catalyst, such as palladium on carbon. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxypiperidin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypiperidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-hydroxypiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOGWMOAEKBTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698953
Record name 3-Hydroxypiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73603-43-7
Record name 3-Hydroxypiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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